molecular formula C11H17NO2 B15312484 (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine

Cat. No.: B15312484
M. Wt: 195.26 g/mol
InChI Key: VINGCSGMSKZRIG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-ethoxy-3-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-ethoxy-3-methoxybenzaldehyde with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in determining the compound’s binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methoxyphenyl)ethan-1-amine: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    (S)-1-(4-Ethoxyphenyl)ethan-1-amine: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    (S)-1-(4-Ethoxy-3-methylphenyl)ethan-1-amine: The presence of a methyl group instead of a methoxy group can alter its chemical and biological properties.

Uniqueness

(S)-1-(4-Ethoxy-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, solubility, and interaction with biological targets. This dual substitution pattern provides a distinct advantage in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S)-1-(4-ethoxy-3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO2/c1-4-14-10-6-5-9(8(2)12)7-11(10)13-3/h5-8H,4,12H2,1-3H3/t8-/m0/s1

InChI Key

VINGCSGMSKZRIG-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H](C)N)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.